molecular formula C26H23NO4 B2418410 3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951981-33-2

3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Katalognummer: B2418410
CAS-Nummer: 951981-33-2
Molekulargewicht: 413.473
InChI-Schlüssel: BCSLZAVETSLTCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.473. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-9-(1-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17(18-6-4-3-5-7-18)27-14-22-24(31-16-27)13-12-21-25(28)23(15-30-26(21)22)19-8-10-20(29-2)11-9-19/h3-13,15,17H,14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLZAVETSLTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)OC)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antioxidant and anticancer activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a chromeno-oxazine structure characterized by the following properties:

PropertyValue
Molecular FormulaC21H25N1O3
Molecular WeightApproximately 325.43 g/mol
Melting PointNot specified
SolubilityNot specified

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging ability of antioxidants. In studies involving derivatives of 3-(4-methoxyphenyl), compounds demonstrated antioxidant activities surpassing that of ascorbic acid by up to 1.4 times . This suggests that the compound may possess similar or enhanced antioxidant capabilities.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, compounds with similar phenolic structures have shown cytotoxic effects against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). In these studies, derivatives demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . The IC50 values for these compounds ranged significantly, indicating varying degrees of potency.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. Key methods include:

  • Formation of Chromene and Oxazine Structures : Utilizing specific reagents and conditions to ensure minimal side reactions.
  • Temperature Control : Critical for optimizing yield and purity.
  • Solvent Selection : The choice of solvent can significantly influence the reaction pathways.

Study 1: Antioxidant Evaluation

A recent study assessed the antioxidant activity of various derivatives using the DPPH assay. Among the tested compounds, one derivative demonstrated an antioxidant capacity approximately 1.37 times greater than ascorbic acid . This highlights the potential of similar compounds in therapeutic applications.

Study 2: Cytotoxicity Testing

In another study focusing on anticancer activity, several derivatives were tested against human cancer cell lines. The results indicated that a derivative with a methoxy substitution exhibited moderate cytotoxicity against multiple cell lines with IC50 values ranging from 5.76 µM to 31.9 µM . These findings suggest that structural modifications can significantly impact biological activity.

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis involves multi-step protocols, typically starting with the formation of the chromeno-oxazine core via Pechmann condensation or cyclization reactions. Substituents like the 4-methoxyphenyl and 1-phenylethyl groups are introduced through alkylation or coupling reactions. Ultrasound-assisted synthesis (to enhance reaction efficiency) and catalysts (e.g., Lewis acids) are often employed to optimize yields (72–95%) .

Q. What spectroscopic techniques confirm its structural integrity?

Essential methods include:

  • NMR spectroscopy (¹H/¹³C) to map hydrogen/carbon environments and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. What in vitro assays evaluate its biological activity?

Common assays include:

  • Antimicrobial testing (e.g., MIC determination against bacterial/fungal strains).
  • Cytotoxicity assays (e.g., MTT on cancer cell lines).
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Cyclization steps often require reflux (80–120°C).
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.
  • Ultrasound assistance : Reduces reaction time by 30–50% in cyclization steps .

Q. How do substituents (e.g., 4-methoxyphenyl) influence bioactivity?

The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. Comparative studies show that electron-donating groups (e.g., methoxy) increase binding affinity to targets like COX-2, while bulky substituents (e.g., trifluoromethyl) may sterically hinder interactions. SAR analysis of analogs in pharmacological studies supports these trends .

Q. What methodologies resolve contradictory bioactivity data across studies?

Strategies include:

  • Orthogonal assays : Validate results using disparate methods (e.g., fluorescence-based vs. calorimetric assays).
  • Standardized protocols : Control variables like cell line passage number, serum concentration, and incubation time.
  • Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors .

Q. How does stereochemistry affect pharmacological profiles?

Chiral centers in the chromeno-oxazine core can lead to enantiomers with divergent activities. For example, one enantiomer may exhibit 10-fold higher COX-2 inhibition than its counterpart. Resolution via chiral HPLC or asymmetric synthesis is critical for isolating active forms. X-ray data confirm spatial arrangements influencing target binding .

Q. What computational models predict target interactions?

Molecular docking (e.g., AutoDock Vina) models ligand-receptor binding, while molecular dynamics simulations (e.g., GROMACS) assess stability. These tools predict interactions with enzymes like COX-2 or kinases, guiding rational design of analogs with improved affinity .

Q. How can stability issues during storage be mitigated?

  • pH control : Store in neutral buffers to prevent hydrolysis of the oxazine ring.
  • Temperature : Lyophilized forms are stable at –20°C; solutions require –80°C for long-term storage.
  • Light protection : Amber vials prevent photodegradation of aromatic moieties .

Q. What intermediates are critical in its synthesis?

Key intermediates include:

  • Chromeno-oxazine core : Formed via Pechmann condensation of resorcinol and β-keto esters.
  • 1-Phenylethyl-substituted precursors : Synthesized through Friedel-Crafts alkylation or Grignard reactions.
  • Methoxyphenyl derivatives : Introduced via Suzuki-Miyaura coupling or nucleophilic substitution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.